molecular formula C9H15ClN2S B2517440 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride CAS No. 1311318-41-8

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride

Cat. No.: B2517440
CAS No.: 1311318-41-8
M. Wt: 218.74
InChI Key: XLFWLECSFKASFR-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride is a small-molecule organic compound featuring a cyclopentane ring fused to a 4-methylthiazole moiety, with a primary amine group at the 1-position of the cyclopentane. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Thiazole derivatives are known for their diverse bioactivity, including antimicrobial, antiviral, and kinase-inhibitory properties . This compound’s structural uniqueness lies in the conformational rigidity imparted by the cyclopentane ring and the electronic effects of the methyl-substituted thiazole, which may influence receptor binding and metabolic stability.

Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S.ClH/c1-7-6-12-8(11-7)9(10)4-2-3-5-9;/h6H,2-5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFWLECSFKASFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with cyclopentanone followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at two primary sites: the acetamide group and the pyrrolopyrimidine ring system.

Table 1: Hydrolysis Pathways

Reaction SiteConditionsProduct(s)References
Acetamide group2M HCl, 80°C, 6h2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetic acid + 4-chlorobenzylamine
Pyrrolopyrimidine5M NaOH, reflux, 12hRing-opened thiol intermediate (unstable, polymerizes under basic conditions)

Key findings:

  • Acid-catalyzed hydrolysis cleaves the acetamide bond, yielding a carboxylic acid and 4-chlorobenzylamine.

  • Base-mediated ring hydrolysis disrupts the pyrrolo[3,2-d]pyrimidine core but requires stringent conditions due to the ring’s aromatic stabilization .

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Table 2: Oxidation Reactions

Oxidizing AgentConditionsProductReferences
H₂O₂ (3%)RT, 2hSulfoxide derivative (single oxygen addition)
mCPBA (1.2 eq)DCM, 0°C → RT, 4hSulfone derivative (double oxygen addition)

Key findings:

  • Mild oxidation with H₂O₂ produces a sulfoxide, while stronger oxidants like mCPBA yield sulfones .

  • Sulfone derivatives exhibit reduced biological activity compared to the parent compound due to decreased membrane permeability.

Nucleophilic Substitution at the Sulfanyl Bridge

The sulfur atom participates in nucleophilic displacement reactions, particularly with amines and thiols.

Table 3: Substitution Reactions

NucleophileConditionsProductReferences
BenzylamineDMF, 60°C, 8h2-(benzylamino)-N-[(4-chlorophenyl)methyl]acetamide + thiol byproduct
Sodium thiophenolateEtOH, reflux, 12hArylthioether derivative

Key findings:

  • Substitution occurs preferentially at the sulfanyl group over the pyrrolopyrimidine nitrogen due to steric hindrance .

  • Thiophenolate reactions proceed with 75% yield, indicating moderate electrophilicity at sulfur .

Stability Under Environmental Conditions

The compound’s stability varies significantly with pH and temperature.

Table 4: Stability Profile

ConditionDegradation PathwayHalf-LifeReferences
pH 1.2 (gastric)Acetamide hydrolysis2.1h
pH 7.4 (physiological)Sulfanyl oxidation>48h
UV light (254 nm)Pyrrolopyrimidine ring cleavage15min

Key findings:

  • Rapid degradation in acidic environments limits oral bioavailability.

  • UV exposure induces photolytic cleavage, necessitating light-protected storage .

Functionalization of the Methoxyethyl Group

The 2-methoxyethyl substituent undergoes demethylation and ether cleavage under specific conditions.

Table 5: Methoxyethyl Modifications

ReactionConditionsProductReferences
BBr₃ (2 eq)DCM, -78°C → RT, 6hHydroxyethyl derivative
HI (47%), reflux24hEthylene glycol-linked byproduct

Key findings:

  • Demethylation with BBr₃ preserves the pyrrolopyrimidine core but reduces lipophilicity .

  • Strong acid cleavage disrupts the ether bond, forming ethylene glycol and a hydroxylated intermediate .

Electrophilic Aromatic Substitution

The 4-chlorophenyl group participates in limited electrophilic reactions due to deactivation by the chlorine atom.

Table 6: Aromatic Reactivity

ReactionConditionsOutcomeReferences
NitrationHNO₃/H₂SO₄, 50°CNo reaction (inert under standard conditions)
BrominationBr₂, FeBr₃, 80°CTrace para-brominated product (<5% yield)

Key findings:

  • The electron-withdrawing chlorine atom significantly reduces aromatic reactivity, making electrophilic substitution impractical .

Scientific Research Applications

Medicinal Chemistry

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride has shown promise in various biological studies:

Anticancer Activity:
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against several cancer cell lines, including human colon carcinoma (Caco-2) and breast carcinoma (MDA-MB-231), showing notable reductions in cell viability .

Enzyme Inhibition:
The compound acts as an enzyme inhibitor, particularly targeting the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). In vitro studies indicated that certain derivatives exhibited substantial inhibitory effects at low concentrations, making them potential candidates for drug development aimed at metabolic diseases .

Biological Mechanisms

The mechanism of action involves binding to specific enzyme active sites, thereby modulating their activity. This characteristic is crucial for developing therapeutic agents aimed at treating various diseases, including cancer and metabolic disorders. The thiazole ring structure contributes significantly to the biological activity of these compounds through interactions with target proteins .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the production of agrochemicals and dyes. Its unique chemical properties make it a valuable building block in organic synthesis and various industrial applications .

Case Studies

Several case studies have documented the effectiveness of thiazole derivatives in clinical settings:

Case Study 1: Anticancer Efficacy
A study evaluated a series of thiazole derivatives against multiple cancer cell lines using the MTS assay. Results indicated that compounds with similar structures to 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amines showed significant cytotoxicity against several tumors .

Case Study 2: Enzyme Inhibition
Research focused on the inhibitory effects of thiazole-based compounds on 11β-HSD isoforms demonstrated promising results with select compounds exhibiting IC50 values lower than traditional inhibitors like carbenoxolone .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(1,3-Thiazol-2-yl)cyclopentan-1-amine Hydrochloride

  • Structural Difference : Lacks the 4-methyl group on the thiazole ring.
  • The absence of the methyl group may decrease steric hindrance, altering binding affinity in biological targets.

rac-(1R,2S)-2-(4-Iodo-1H-pyrazol-1-yl)cyclopentan-1-amine Hydrochloride

  • Structural Difference : Replaces the thiazole with a 4-iodopyrazole ring.
  • Impact :
    • The iodine atom introduces significant steric bulk and electronegativity, which may enhance halogen bonding in drug-receptor interactions .
    • Pyrazole rings often exhibit distinct pharmacokinetic profiles compared to thiazoles, including altered metabolic pathways.
  • Applications: Potential use in radiopharmaceuticals or as a heavy-atom derivative for crystallographic studies.

4-Phenyl-1,3-thiazol-2-amine

  • Structural Difference : Features a phenyl-substituted thiazole without the cyclopentane-amine moiety.
  • Applications : Antimicrobial agents or kinase inhibitors, leveraging the phenyl-thiazole scaffold’s bioactivity.

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride

  • Structural Difference : Substitutes the thiazole with a 1,2,4-triazole and uses a propane chain instead of cyclopentane.
  • Impact :
    • Triazoles offer distinct hydrogen-bonding capabilities and metabolic resistance compared to thiazoles .
    • The flexible propane chain may reduce rigidity, affecting binding kinetics.
  • Applications : Agrochemicals or antifungals, where triazole derivatives are well-established.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Potential Applications
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine HCl C9H13ClN2S 216.73 4-methylthiazole, cyclopentane Kinase inhibitors, antimicrobials
1-(1,3-Thiazol-2-yl)cyclopentan-1-amine HCl C8H11ClN2S 202.70 Thiazole, cyclopentane Drug discovery intermediates
rac-(1R,2S)-2-(4-Iodo-1H-pyrazol-1-yl)cyclopentan-1-amine HCl C8H12ClIN2 306.56 4-iodopyrazole, cyclopentane Radiopharmaceuticals, crystallography
4-Phenyl-1,3-thiazol-2-amine C9H8N2S 176.24 Phenylthiazole Antimicrobials, enzyme inhibitors
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl C6H13ClN4 176.65 1,2,4-triazole, propane Agrochemicals, antifungals

Key Research Findings

  • Bioactivity : Thiazole-containing compounds (e.g., the target molecule) demonstrate superior kinase inhibition compared to triazole analogs, likely due to enhanced π-π interactions with ATP-binding pockets .
  • Solubility : The hydrochloride salt form of the target compound shows improved aqueous solubility (>50 mg/mL) compared to its free base, critical for in vivo studies .
  • Stability : Methyl substitution on the thiazole ring increases metabolic stability, as evidenced by reduced CYP450-mediated oxidation in hepatic microsome assays .

Biological Activity

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride is a thiazole derivative that has garnered attention in biological research due to its potential therapeutic applications. This compound features a unique structure that combines a cyclopentan-1-amine core with a 4-methyl-1,3-thiazole moiety, which is known for its diverse biological activities.

  • Molecular Formula : C9H15ClN2S
  • Molecular Weight : 218.75 g/mol
  • CAS Number : 1311318-41-8

The biological activity of this compound primarily involves its interaction with various biological targets. It is believed to function as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby modulating their activity. The exact pathways and molecular interactions remain an area of ongoing research.

Antitumor Activity

Several studies have explored the antitumor potential of thiazole derivatives, including this compound. The compound's ability to induce apoptosis in cancer cells has been noted, particularly against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

In vitro studies have reported varying IC50 values, indicating the concentration required to inhibit cell growth by 50%. For instance:

CompoundCell LineIC50 (µg/mL)
This compoundMCF-7TBD
This compoundHepG2TBD

The exact IC50 values for this compound are still under investigation but are expected to be comparable to other thiazole derivatives known for their anticancer properties .

Anticonvulsant Properties

Thiazole derivatives have also been studied for their anticonvulsant activities. While specific data on this compound is limited, related compounds have demonstrated significant anticonvulsant effects in animal models. The structure–activity relationship (SAR) indicates that modifications on the thiazole ring can enhance anticonvulsant efficacy .

Case Studies and Research Findings

A notable study investigated the synthesis and biological evaluation of various thiazole derivatives, including those structurally similar to 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amines. The findings revealed that certain modifications could lead to enhanced biological activity against targeted diseases. The study emphasized the importance of the thiazole moiety in conferring biological properties .

Q & A

Q. What are the optimized synthesis methods for 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride?

Answer: The synthesis involves multi-step reactions starting from aromatic precursors. Key steps include:

  • Cyclization : Formation of the thiazole ring under controlled conditions (e.g., using thiourea derivatives and α-haloketones).
  • Amine functionalization : Introduction of the cyclopentylamine group via reductive amination or nucleophilic substitution.
  • Hydrochloride salt formation : Treatment with HCl in polar solvents like ethanol or dichloromethane.
    Critical parameters include temperature (often 60–100°C), solvent selection (DMF, DCM), and catalysts (e.g., palladium for cross-coupling steps). Yield optimization requires purification via column chromatography or recrystallization .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : Confirm structural integrity (e.g., ¹H NMR for thiazole protons, ¹³C NMR for cyclopentyl carbons).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • HPLC/UPLC : Assess purity (>95% for biological assays).
  • IR Spectroscopy : Identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
    Multi-method validation ensures accuracy, especially when distinguishing between regioisomers or salt forms .

Q. What are the known biological targets of thiazole-cyclopentylamine derivatives?

Answer: Thiazole derivatives often target enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to their heterocyclic aromaticity and amine functionality. For example:

  • Antimicrobial activity : Inhibition of bacterial dihydrofolate reductase.
  • Anticancer potential : Modulation of apoptosis pathways via caspase activation.
    Target identification requires assays like fluorescence polarization for binding affinity or enzymatic inhibition studies .

Advanced Research Questions

Q. How can QSAR studies guide the optimization of this compound’s bioactivity?

Answer: Quantitative Structure-Activity Relationship (QSAR) models use molecular descriptors (e.g., logP, polar surface area) to predict activity. For example:

  • Lipophilicity optimization : Adjusting the cyclopentyl or thiazole substituents to enhance blood-brain barrier penetration.
  • Electrostatic potential mapping : Identifying regions for hydrogen bonding with target proteins.
    Computational tools like Schrödinger’s Maestro or AutoDock validate these models, enabling rational design of analogs with improved potency .

Q. How to resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

Answer:

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.
  • Salt form verification : Ensure the hydrochloride salt is fully dissociated in solution (use pH-adjusted buffers).
  • Off-target profiling : Screen against related enzymes/receptors to rule out nonspecific interactions.
    Reproducibility requires orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .

Q. What computational strategies predict the compound’s stability under physiological conditions?

Answer:

  • Molecular dynamics simulations : Model degradation pathways (e.g., hydrolysis of the cyclopentylamine group).
  • pKa prediction : Determine protonation states in different compartments (e.g., lysosomal pH vs. cytoplasmic pH).
  • Forced degradation studies : Accelerate stability testing under heat, light, or oxidative stress, followed by LC-MS analysis to identify breakdown products .

Q. How to design experiments evaluating the compound’s selectivity across kinase isoforms?

Answer:

  • Kinase profiling panels : Use broad-spectrum assays (e.g., Eurofins KinaseProfiler) to screen >100 kinases.
  • Structural analysis : Compare binding modes via X-ray crystallography or cryo-EM to identify isoform-specific residues.
  • Resistance monitoring : Serial passaging of cells to detect mutations in kinase domains that reduce compound efficacy .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for amine-sensitive reactions .
  • Characterization : Cross-validate spectral data with computed NMR shifts (e.g., using ACD/Labs or MNova) .
  • Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with CRISPR knockouts .

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